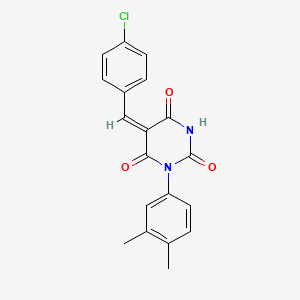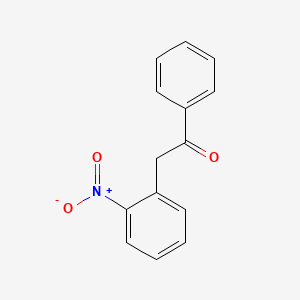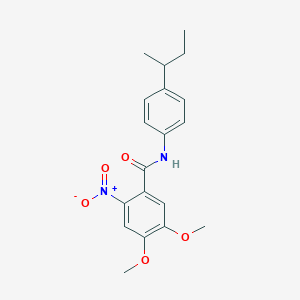![molecular formula C32H26N2O4 B5091283 [1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone), commonly known as PDCP, is a chemical compound used in scientific research. It is a member of the bisphenylmethanone family and is used as a versatile building block for the synthesis of various organic compounds. PDCP is synthesized through a multistep process involving the reaction of 4,4'-diaminodiphenylmethane with phosgene and piperazine.
作用機序
The mechanism of action of PDCP is not well understood. However, it is believed that PDCP acts as a cross-linking agent, forming covalent bonds between molecules and increasing their stability. PDCP has also been shown to have antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
PDCP has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. PDCP has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, PDCP has been shown to have antifungal and antibacterial properties, which may make it useful in the treatment of infections.
実験室実験の利点と制限
PDCP has several advantages for lab experiments. It is a relatively simple and cost-effective building block for the synthesis of various organic compounds. Additionally, PDCP has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. However, PDCP has some limitations for lab experiments. It is not water-soluble, which may make it difficult to work with in aqueous environments. Additionally, PDCP has not been extensively studied, so its mechanism of action and effects on biological systems are not well understood.
将来の方向性
There are several future directions for research on PDCP. One area of research could be the development of new synthetic methods for PDCP and other bisphenylmethanone compounds. Another area of research could be the investigation of the mechanism of action of PDCP and its effects on biological systems. Additionally, PDCP could be further studied for its potential use in the treatment of inflammatory diseases, infections, and other conditions.
合成法
PDCP is synthesized through a multistep process involving the reaction of 4,4'-diaminodiphenylmethane with phosgene and piperazine. The first step involves the reaction of 4,4'-diaminodiphenylmethane with phosgene to form 4,4'-dichlorodiphenylmethane. The second step involves the reaction of 4,4'-dichlorodiphenylmethane with piperazine to form PDCP. The synthesis of PDCP is a relatively simple and cost-effective process, making it a popular building block for the synthesis of various organic compounds.
科学的研究の応用
PDCP has been widely used in scientific research as a versatile building block for the synthesis of various organic compounds. It has been used in the synthesis of polymers, dendrimers, and other organic compounds. PDCP has also been used as a cross-linking agent in the preparation of hydrogels and other materials. Additionally, PDCP has been used as a fluorescent probe for the detection of metal ions and other analytes.
特性
IUPAC Name |
[4-[4-(4-benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O4/c35-29(23-7-3-1-4-8-23)25-11-15-27(16-12-25)31(37)33-19-21-34(22-20-33)32(38)28-17-13-26(14-18-28)30(36)24-9-5-2-6-10-24/h1-18H,19-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXLFUYPDPOCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-oxo-2-{3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5091211.png)


![1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)
![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)


![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)